molecular formula C5H12ClNO3 B2875691 5-Amino-3-hydroxypentanoic acid hydrochloride CAS No. 69619-19-8

5-Amino-3-hydroxypentanoic acid hydrochloride

Cat. No.: B2875691
CAS No.: 69619-19-8
M. Wt: 169.61
InChI Key: PAGAVBSDHJVQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-hydroxypentanoic acid hydrochloride (CAS 69619-19-8) is a hydrochloride salt of a β-hydroxy-γ-aminopentanoic acid derivative with a molecular weight of 169.61 g/mol and the molecular formula C5H12ClNO3 . This compound serves as a versatile and crucial chiral building block in organic and medicinal chemistry synthesis, particularly for constructing more complex bioactive molecules . Its structure, featuring both amino and hydroxyl groups on a pentanoic acid backbone, allows it to participate in hydrogen bonding and other key interactions, influencing its reactivity and biological activity . The hydrochloride salt form enhances the compound's stability and solubility for research applications. As a biochemical intermediate, it is studied for its potential role in metabolic pathways and enzyme interactions, and is explored as a precursor in the synthesis of pharmaceutical candidates, including those targeting neurological or metabolic pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-hydroxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAVBSDHJVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69619-19-8
Record name 5-amino-3-hydroxypentanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxypentanoic acid hydrochloride typically involves the reaction of 5-amino-3-hydroxypentanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxypentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

5-Amino-3-hydroxypentanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

(3S)-5-Amino-3-hydroxypentanoic Acid Hydrochloride

  • Molecular Formula: C₅H₁₀ClNO₃ (estimated for the free acid, hydrochloride salt).
  • Key Features : Stereoisomer of the target compound with an (S)-configuration at the hydroxyl-bearing carbon.
  • Research Significance: Stereochemistry influences receptor binding and metabolic stability. For instance, enantiomeric purity is critical in drug design, as seen in chiral β-amino alcohol derivatives .

(R)-Ethyl 5-Amino-3-hydroxypentanoate Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₃.
  • CAS : 1217814-29-3.
  • Key Features : Ethyl ester derivative with enhanced lipophilicity compared to the free acid. The (R)-configuration may improve enzymatic resistance.
  • Applications : Used as a building block for prodrugs or peptidomimetics due to esterase-sensitive moieties .

Derivatives with Modified Carbon Chains or Substituents

5-Amino-2,2-Dimethylpentanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂.
  • CAS : SCHEMBL3506266.
  • Research Findings : Such branched-chain analogs are explored for improved pharmacokinetic profiles in CNS-targeting drugs .

(R)-3-Amino-5-Phenylpentanoic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂.
  • CAS : 331846-98-1.
  • Key Features : A phenyl substituent at position 5 adds aromaticity, enhancing interactions with hydrophobic protein pockets.
  • Applications: Analogous phenyl-bearing amino acids are used in kinase inhibitors or GPCR modulators .

3-(5-Amino-1-Pentanoyl)Pyridine Dihydrochloride

  • Molecular Formula : C₁₁H₁₈Cl₂N₂O₂.
  • CAS : DTXSID50596640.
  • Key Features : Pyridine ring introduces a heterocyclic motif, altering electronic properties and bioavailability.
  • Research Significance : Pyridine-containing hydrochlorides are common in antiviral and antibacterial agents .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Properties/Applications
5-Amino-3-hydroxypentanoic acid HCl C₅H₁₀ClNO₃ 167.59 (estimated) N/A β-hydroxy, γ-amino, linear chain Intermediate for neuroactive drugs
(R)-Ethyl ester derivative HCl C₇H₁₆ClNO₃ 197.66 1217814-29-3 Esterified carboxyl, (R)-configuration Prodrug synthesis, enhanced lipophilicity
(3S)-5-Amino-3-hydroxypentanoic acid HCl C₅H₁₀ClNO₃ 167.59 EN300-26975570 (S)-stereoisomer Chiral building block for asymmetric synthesis
5-Amino-2,2-dimethylpentanoic acid HCl C₇H₁₆ClNO₂ 181.66 SCHEMBL3506267 Branched chain, steric hindrance Improved metabolic stability
(R)-3-Amino-5-phenylpentanoic acid HCl C₁₁H₁₆ClNO₂ 229.71 331846-98-1 Aromatic phenyl group Kinase inhibitor scaffolds

Biological Activity

5-Amino-3-hydroxypentanoic acid hydrochloride (AHPA) is an amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₅H₁₂ClN₃O₂
Molecular Weight : 165.62 g/mol

The presence of both amino and hydroxyl groups in AHPA allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The compound’s ability to form these bonds is critical for its interaction with biological macromolecules, such as proteins and enzymes.

AHPA's biological activity is primarily attributed to its interactions with specific molecular targets within metabolic pathways. The hydroxyl group can engage in hydrogen bonding, while the amino group may participate in enzyme-substrate interactions. These interactions can modulate various biochemical processes, including:

  • Metabolic Pathways : AHPA is involved in amino acid metabolism, potentially influencing the synthesis of neurotransmitters and other bioactive compounds.
  • Enzyme Interactions : The compound may act as an inhibitor or substrate for specific enzymes, affecting their activity and leading to downstream effects on cellular functions.

1. Research Applications

AHPA has been studied for its potential roles in several research domains:

  • Chemistry : Utilized as a building block in organic synthesis and as a reagent in chemical reactions.
  • Biology : Investigated for its role in metabolic pathways and enzyme interactions, particularly in plant biology where it has been shown to influence growth responses.
  • Medicine : Ongoing research is exploring its therapeutic applications, including the potential for drug synthesis.

2. Case Studies

Several studies have highlighted the biological effects of AHPA:

  • Plant Growth Regulation : In a study involving radishes, AHPA was applied as a growth accelerator, resulting in increased fresh weight of the plants. This suggests that AHPA can enhance plant growth under specific conditions .
  • Insect Interaction Studies : Research indicated that compounds similar to AHPA can affect herbivore behavior, impacting feeding patterns and growth rates of pests when included in artificial diets .

3. Potential Therapeutic Effects

AHPA's structural characteristics suggest possible therapeutic roles:

  • Neurotransmitter Synthesis : Given its involvement in amino acid metabolism, AHPA may influence neurotransmitter levels, which could have implications for neurological health.
  • Renin Inhibition : Some derivatives of similar compounds have shown potential as renin inhibitors, which could be beneficial in managing hypertension .

Data Table: Summary of Biological Activities

Activity AreaFindingsReference
Plant GrowthIncreased fresh weight in radishes with AHPA
Insect InteractionAffects feeding behavior of pests
Neurotransmitter RolePotential influence on neurotransmitter synthesis
Renin InhibitionSome derivatives show inhibitory activity

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